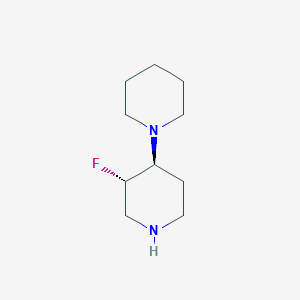
(3'S,4'S)-3'-fluoro-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3’S,4’S)-3’-fluoro-1,4’-bipiperidine” is a fascinating chemical compound with a complex structure. It belongs to the class of piperidine derivatives and features a fluorine atom substitution at the 3’ position and a bipiperidine backbone. The compound’s unique arrangement of atoms makes it intriguing for various scientific applications.
Méthodes De Préparation
Synthetic Routes:
Several synthetic routes exist for the preparation of this compound. Here are a couple of notable methods:
-
Fluorination of Bipiperidine:
- Starting with bipiperidine (a bicyclic amine), the fluorination reaction occurs at the 3’ position.
- Reagents: Fluorinating agents (e.g., HF, F2, or Selectfluor®).
- Conditions: Anhydrous solvent (e.g., acetonitrile, dichloromethane) at low temperature.
- Yield: Moderate to good yields of the desired product.
-
Asymmetric Synthesis:
- Enantioselective methods can yield the (3’S,4’S)-enantiomer.
- Chiral auxiliary-based approaches or organocatalysis are commonly employed.
- Conditions: Carefully controlled reaction conditions to achieve stereoselectivity.
Industrial Production:
The industrial-scale production of this compound involves optimization of the synthetic route, scalability, and cost-effectiveness. Manufacturers often employ continuous flow processes or batch reactions to achieve high yields.
Analyse Des Réactions Chimiques
Reactivity:
“(3’S,4’S)-3’-fluoro-1,4’-bipiperidine” participates in various chemical reactions:
Oxidation: It can undergo oxidative transformations, such as N-oxidation or C-H functionalization.
Reduction: Reduction of the fluorine substituent or the piperidine ring.
Substitution: Nucleophilic substitution reactions at the fluorine position.
Cyclization: Formation of fused rings or heterocycles.
Common Reagents and Conditions:
Oxidation: Oxone® (potassium peroxymonosulfate), PCC (pyridinium chlorochromate).
Reduction: H2/Pd-C, NaBH4, LiAlH4.
Substitution: Alkyl halides, amines, or nucleophiles.
Cyclization: Lewis acids (e.g., BF3), heat.
Major Products:
The major products depend on the specific reaction conditions. Oxidation may yield N-oxide derivatives, while reduction could lead to saturated piperidines.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used in the synthesis of more complex molecules.
Fluorinated Ligands: Employed in coordination chemistry and catalysis.
Biology and Medicine:
Drug Development: Investigated for potential pharmaceutical applications.
Fluorine as a Probe: Fluorinated compounds are valuable tools for studying biological processes.
Industry:
Fine Chemicals: Used in specialty chemicals and agrochemicals.
Mécanisme D'action
The exact mechanism of action remains an active area of research. potential molecular targets include receptors, enzymes, or cellular pathways influenced by the fluorine substitution. Further studies are needed to elucidate its precise effects.
Comparaison Avec Des Composés Similaires
While there are no direct analogs of “(3’S,4’S)-3’-fluoro-1,4’-bipiperidine,” its unique fluorinated bipiperidine scaffold sets it apart. Similar compounds include other fluorinated piperidines or bipiperidines, but none match its specific arrangement.
Propriétés
Numéro CAS |
2102412-90-6 |
|---|---|
Formule moléculaire |
C10H19FN2 |
Poids moléculaire |
186.27 g/mol |
Nom IUPAC |
(3S,4S)-3-fluoro-4-piperidin-1-ylpiperidine |
InChI |
InChI=1S/C10H19FN2/c11-9-8-12-5-4-10(9)13-6-2-1-3-7-13/h9-10,12H,1-8H2/t9-,10-/m0/s1 |
Clé InChI |
PPNYOPTVJSKOPB-UWVGGRQHSA-N |
SMILES isomérique |
C1CCN(CC1)[C@H]2CCNC[C@@H]2F |
SMILES canonique |
C1CCN(CC1)C2CCNCC2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


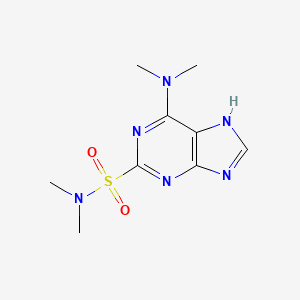

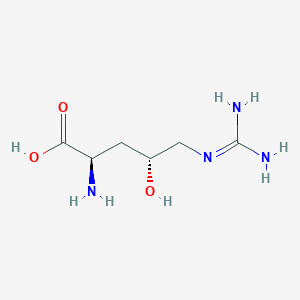
![3'-Methyl-4,6-diphenyl-2H-[1,2'-bipyridin]-2-one](/img/structure/B13125062.png)
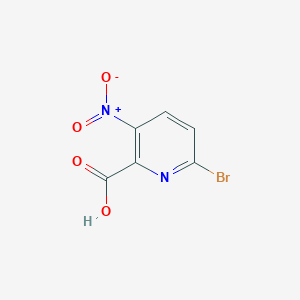
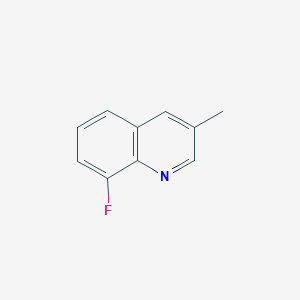
![1,3,5,7,9,11,13,15-Octahexadecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B13125073.png)
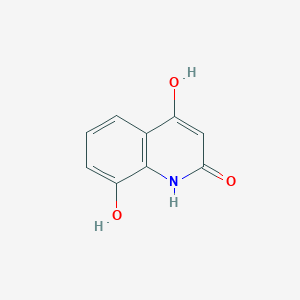
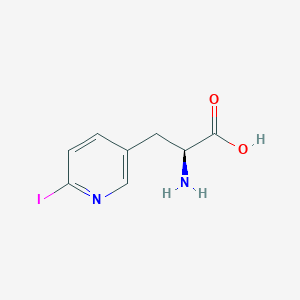
![Benzyl5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13125085.png)

![2-Bromo-6,7-dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13125098.png)

![2-Bromo-6-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B13125100.png)
